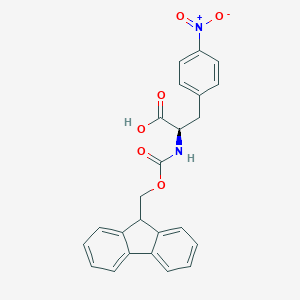

Fmoc-4-nitro-D-phenylalanine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Fmoc-4-nitro-D-phenylalanine (Fmoc-4-NO2-D-Phe) is an important organic compound used in various laboratory experiments and scientific research applications. It is a derivative of the amino acid phenylalanine, and can be synthesized in a variety of ways. It is a versatile compound with a wide range of applications, and has been used in numerous studies to investigate the biochemical and physiological effects of its derivatives.

Wissenschaftliche Forschungsanwendungen

Hydrogel Formulation

Fmoc-Diphenylalanine has been used in the formulation of biocompatible hydrogels . These hydrogels are three-dimensional materials that can encapsulate high amounts of water or other biological fluids . They have been studied for various biomedical applications .

Tissue Engineering

The hydrogels formed by Fmoc-Diphenylalanine have been investigated for their potential in tissue engineering . They can provide a supportive environment for cell growth and tissue regeneration .

Drug Delivery

Fmoc-Diphenylalanine hydrogels have also been explored for drug delivery applications . The hydrogel matrix can encapsulate therapeutic agents and release them in a controlled manner .

Biosensors

Fmoc-Diphenylalanine materials have been proposed as biosensors for the detection of amyloid fibrils . This could be useful in the diagnosis and monitoring of diseases characterized by the formation of amyloid fibrils .

3D Cell Culture

Fmoc-phenylalanine-valine (Fmoc-FV), a related compound, has been used to create hydrogel scaffolds for 3D cell culture . These scaffolds can support the growth of various types of cells, including mesenchymal stem cells, normal endothelial cells, and tumor cell lines .

Organic Synthesis

Fmoc-4-nitro-D-phenylalanine is used as an important raw material and intermediate in organic synthesis . It can be used in the synthesis of various organic compounds .

Pharmaceuticals

This compound is also used in the pharmaceutical industry . It can be used in the synthesis of various pharmaceuticals .

Agrochemicals and Dyestuff

Fmoc-4-nitro-D-phenylalanine is used in the production of agrochemicals and dyestuff . It serves as a key intermediate in the synthesis of these products .

Wirkmechanismus

Target of Action

Fmoc-4-nitro-D-phenylalanine, also known as Fmoc-D-Phe(4-NO2)-OH, is primarily used in peptide synthesis . The compound’s primary targets are the amino acid sequences in peptides where it is incorporated during the synthesis process .

Mode of Action

The compound interacts with its targets by being incorporated into the peptide chain during synthesis . The Fmoc group in the compound acts as a protective group for the amino acid during the synthesis process . After the synthesis, the Fmoc group can be removed, leaving the amino acid residue in the peptide chain .

Biochemical Pathways

The compound affects the biochemical pathways involved in peptide synthesis . By being incorporated into the peptide chain, it can influence the structure and function of the synthesized peptide .

Pharmacokinetics

The pharmacokinetics of Fmoc-4-nitro-D-phenylalanine are largely dependent on the peptide in which it is incorporated . The compound’s ADME properties can be influenced by factors such as the peptide’s structure, the presence of other amino acids in the peptide, and the conditions under which the peptide is administered .

Result of Action

The molecular and cellular effects of Fmoc-4-nitro-D-phenylalanine’s action are determined by the role of the peptide in which it is incorporated . For example, if the peptide is a part of a larger protein, the compound could potentially influence the protein’s structure and function .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. These can include the conditions under which the peptide synthesis occurs, the conditions under which the peptide is stored, and the conditions under which the peptide is administered .

Eigenschaften

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-nitrophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O6/c27-23(28)22(13-15-9-11-16(12-10-15)26(30)31)25-24(29)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,25,29)(H,27,28)/t22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZRRJPNDKJOLHI-JOCHJYFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(C=C4)[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373247 |

Source

|

| Record name | Fmoc-4-nitro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-4-nitro-D-phenylalanine | |

CAS RN |

177966-63-1 |

Source

|

| Record name | Fmoc-4-nitro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.